molecular formula C23H22N4O2 B4178606 N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide

N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide

Cat. No.: B4178606
M. Wt: 386.4 g/mol
InChI Key: LTPJGYKPZIGAPS-UHFFFAOYSA-N
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Description

  • Amide coupling reactions using reagents like carbodiimides.

  • Employing coupling agents such as EDC or DCC for efficient formation.

Industrial Production Methods

  • Large-scale synthesis involves optimization of each step for yield and purity.

  • Catalysts and solvents are chosen for scalability and environmental considerations.

  • Process intensification techniques like microwave-assisted synthesis may be employed.

Types of Reactions it Undergoes:

  • Oxidation:

    • With oxidizing agents like potassium permanganate or chromates.

    • Produces oxidized derivatives with altered biological activities.

  • Reduction:

    • Using agents like lithium aluminum hydride or sodium borohydride.

    • Generates reduced forms with potential different pharmacokinetics.

  • Substitution:

    • Electrophilic or nucleophilic substitutions at reactive positions.

    • Halogenation, nitration, or sulfonation under controlled conditions.

Common Reagents and Conditions:

  • For oxidation: KMnO4, CrO3 in acidic or neutral media.

  • For reduction: LiAlH4, NaBH4 in dry ether or ethanol.

  • For substitution: Halogens, nitrating agents, or sulfonic acids with appropriate catalysts.

Major Products Formed from these Reactions:

  • Oxidized derivatives with higher polarity.

  • Reduced forms with modified electron densities.

  • Substituted products with potential new functionalities.

Scientific Research Applications

  • Chemistry:

    • Intermediate in the synthesis of complex organic molecules.

    • Utilized in reaction mechanism studies and structural analysis.

  • Biology:

    • Investigated for its potential as a biochemical probe.

    • Evaluated in enzymatic reaction studies and binding assays.

  • Medicine:

    • Explored for its pharmacological properties.

    • Assessed for antitumor, antimicrobial, and anti-inflammatory activities.

  • Industry:

    • Used in the development of advanced materials.

    • Potentially applied in the creation of novel polymers or as a catalyst in industrial reactions.

Mechanism of Action

  • Biological Activity:

    • Interacts with specific molecular targets such as enzymes or receptors.

    • Modulates pathways involved in cell proliferation, apoptosis, or immune response.

  • Molecular Targets:

    • Binding to proteins or nucleic acids, altering their function.

    • Inhibiting enzyme activity or disrupting protein-protein interactions.

  • Pathways Involved:

    • Affects signaling pathways like MAPK, PI3K/Akt, or NF-kB.

    • Modulates gene expression and protein synthesis.

Comparison with Similar Compounds

  • N-[2-(1-phenylethyl)-1,2,3,4-tetrahydroquinolino[1,2-a]benzimidazol-8-yl]-2-furamide

  • N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazolo[1,2-a]benzimidazol-8-yl]-2-furamide

Uniqueness:

  • Unique tetrahydropyrazino[1,2-a]benzimidazole backbone differentiates it from other heterocyclic compounds.

  • Specific substitution pattern imparts distinct chemical and biological properties.

  • Versatility in undergoing various chemical reactions enhances its utility in synthesis and application.

For the latest insights or detailed experimental protocols, always refer to the primary literature

Properties

IUPAC Name

N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16(17-6-3-2-4-7-17)26-11-12-27-20-10-9-18(14-19(20)25-22(27)15-26)24-23(28)21-8-5-13-29-21/h2-10,13-14,16H,11-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPJGYKPZIGAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC=CO5)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Reactant of Route 2
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N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Reactant of Route 3
N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Reactant of Route 4
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N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Reactant of Route 5
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N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide

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